(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester
Overview
Description
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester is a chemical compound that features a cyclopropyl ring with a cyano group and a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or other suitable reagents. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine, while substitution reactions could yield various substituted esters or amides.
Scientific Research Applications
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarboxylic acid esters: Similar in structure but lack the cyano group.
Cyclopropylamines: Contain a cyclopropyl ring with an amine group instead of an ester.
Nitriles: Compounds with a cyano group but different structural frameworks.
Uniqueness
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester is unique due to the combination of a cyclopropyl ring, a cyano group, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTYXJDLTHWWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507264-68-8 | |
Record name | tert-butyl N-(1-cyanocyclopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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